molecular formula C8H7ClN2O B12969536 2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile

2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile

Cat. No.: B12969536
M. Wt: 182.61 g/mol
InChI Key: STZQPHXWPSWABJ-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 5th position, and an acetonitrile group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 6-chloro-5-methoxypyridine with acetonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The acetonitrile group can participate in nucleophilic addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-5-methoxypyridin-3-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(6-chloro-5-methoxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-7-4-6(2-3-10)5-11-8(7)9/h4-5H,2H2,1H3

InChI Key

STZQPHXWPSWABJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)CC#N)Cl

Origin of Product

United States

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